ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a chemical compound with the CAS Number: 329234-71-1. It has a molecular formula of C19H19ClN2O4 and a molecular weight of 374.82 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19ClN2O4/c1-4-25-19(23)12(2)26-22-17-11-14(20)7-10-16(17)21-18(22)13-5-8-15(24-3)9-6-13/h5-12H,4H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 374.82 .Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties, particularly through the synthesis and characterization of 1,3,4-oxadiazole and benzimidazole derivatives. These studies have shown that certain derivatives exhibit significant antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Antiprotozoal Activity
Another important application of benzimidazole derivatives is in the treatment of protozoal infections. A study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds showing better efficacy than the standard drug metronidazole (J. Pérez‐Villanueva et al., 2013).
Anti-Cancer Research
In cancer research, benzimidazole derivatives have been investigated for their potential as epidermal growth factor receptor (EGFR) inhibitors. Molecular docking and synthesis studies have identified compounds with promising in vitro anticancer activity against colorectal cancer (HCT116) and non-small cell lung cancer (H460) cell lines. These findings suggest a role for benzimidazole derivatives in developing new anticancer therapies (S. Chhajed et al., 2016).
Lignin Degradation
The compound's derivatives have also been applied in the study of lignin degradation. A model compound similar in structure to ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate was oxidized by Coriolus versicolor laccase in the presence of 1-hydroxybenzotriazole, leading to the identification of degradation products. This research contributes to our understanding of lignin degradation mechanisms, which is crucial for bioremediation and biomass utilization (S. Kawai et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with the compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
ethyl 2-[6-chloro-2-(4-methoxyphenyl)benzimidazol-1-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-25-19(23)12(2)26-22-17-11-14(20)7-10-16(17)21-18(22)13-5-8-15(24-3)9-6-13/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPUNDRDTWMPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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